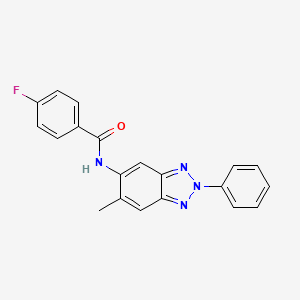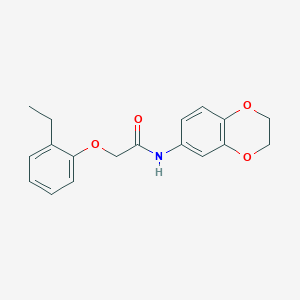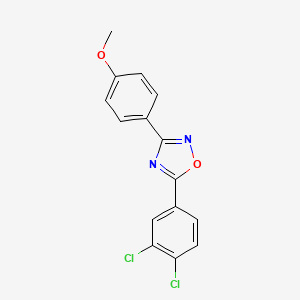![molecular formula C10H9N5S B5531741 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5531741.png)
5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine” is a chemical compound with the molecular formula C10H9N5S . It is a member of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .
Molecular Structure Analysis
The molecular structure of “5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine” includes a cyclopenta ring fused with a thieno ring, which is further fused with a tetrazolo ring and a pyrimidine ring . This complex structure may contribute to its unique chemical properties.Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
This compound has been studied for its potential as an anticancer agent. Derivatives of thienopyrimidine, which include the core structure of this compound, have shown promising results against certain cancer cell lines . The modifications at specific positions on the compound can significantly influence its anti-proliferative activity, suggesting its utility in designing potent anti-cancer therapies .
Pharmacology: Drug Development
In pharmacology, the compound’s derivatives are being explored for their pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are applied to these derivatives to gain insights into developing more effective therapies . This highlights the compound’s role in the early stages of drug discovery and development.
Biochemistry: Biological Activity
The biochemical applications of this compound are linked to its biological activity. Research indicates that thienopyrimidine derivatives exhibit a broad range of pharmacological activities, including antifungal, analgesic, anti-inflammatory, and antibacterial properties . This makes it a valuable subject for biochemical research aimed at understanding and manipulating biological systems.
Materials Science: Organic Semiconductors
In materials science, compounds like 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine can be used in the synthesis of organic semiconductors. Their structural properties may contribute to the development of materials with desirable electronic characteristics for use in various technologies .
Synthetic Chemistry: Heterocyclic Compound Synthesis
This compound is also significant in synthetic chemistry, where it serves as a building block for creating new heterocyclic compounds. These compounds are crucial in the synthesis of various pharmaceuticals and agrochemicals, demonstrating the compound’s versatility in chemical synthesis .
Analytical Chemistry: Chemical Analysis and Characterization
Finally, in analytical chemistry, this compound and its derivatives can be used as standards or reagents in the analysis and characterization of chemical substances. Their unique structures can help in the identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
Target of Action
The primary target of 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .
Mode of Action
The compound interacts with PDE10A, a dual substrate enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . The compound exhibits significant inhibitory activity against PDE10A . It is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 .
Biochemical Pathways
The compound affects the cAMP and cGMP pathways, which are well characterized and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The alterations in cyclic nucleotide availability contribute to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining, or triggering cognitive, motor, or psychiatric disturbances .
Result of Action
The inhibition of PDE10A by the compound leads to the potentiation of dopamine D1-receptor signaling in the direct pathway neurons and simultaneous potentiation of adenosine A2A receptor signaling and inhibition of dopamine D2-receptor signaling in the indirect pathway neurons . This results in changes in DARPP-32 phosphorylation, indicating the predominant effect of PDE10A inhibition in the indirect pathway neurons .
properties
IUPAC Name |
7-methyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-5-11-10-8(9-12-13-14-15(5)9)6-3-2-4-7(6)16-10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPBYVZBGPEKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C4=NN=NN14 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5531659.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5531667.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5531675.png)
![9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531681.png)
![3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5531682.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5531701.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5531709.png)


![1-(4-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5531720.png)
![3-[(4-methylphenoxy)methyl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5531738.png)
